3-Methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione
Description
Properties
CAS No. |
141397-15-1 |
|---|---|
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
3-methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione |
InChI |
InChI=1S/C13H12N2O3/c1-9-7-13(18-14-9)8-11(16)15(12(13)17)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI Key |
PWHKUGILSNZURL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2(C1)CC(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Nitrile Oxide Generation and Cycloaddition
The most widely reported method for synthesizing spirocyclic isoxazolines, including the target compound, involves the 1,3-dipolar cycloaddition of nitrile oxides to cyclic enones. Nitrile oxides are generated in situ from hydroximoyl chlorides using triethylamine as a base. For example, the reaction of 4-chlorobenzohydroximoyl chloride with 1-methyl-3-[(E)-4-methylphenylmethylidene]tetrahydro-4(1H)-pyridinone in benzene yields a spirocyclic isoxazoline derivative. This method is adaptable to the target compound by substituting the enone component with a methyl- and phenyl-substituted precursor.
The general reaction conditions include:
Substrate-Specific Modifications
In a modified approach, N-protected pyrrolidine-2,4-diones serve as dipolarophiles. For instance, N-benzyl-5-methylene-pyrrolidine-2,4-dione reacts with hydroximoyl chloride in diethyl ether, followed by triethylamine-mediated cycloaddition, to form a spirocyclic product with a 75% yield. Adjusting the protecting group (e.g., methyl instead of benzyl) and incorporating phenyl substituents at the 7-position would yield the target compound.
Reaction Mechanism and Stereochemical Control
Concerted Cycloaddition Pathway
The 1,3-dipolar cycloaddition proceeds via a concerted mechanism, where the nitrile oxide (generated from hydroximoyl chloride and triethylamine) reacts with the electron-deficient double bond of the enone. The reaction is stereospecific, with the endo transition state favoring the formation of the cis-fused isoxazoline ring. The spiro center at the 7-position arises from the pre-existing stereochemistry of the cyclic enone, ensuring regioselectivity.
Influence of Substituents
-
Methyl Group: Introduced via the enone precursor (e.g., 1-methyl-3-arylidene-pyrrolidin-4-one).
-
Phenyl Group: Derived from the arylidene moiety of the dipolarophile.
-
Steric Effects: Bulky substituents on the enone or nitrile oxide can hinder cycloaddition, reducing yields.
Optimization of Reaction Conditions
Solvent Selection
Non-polar solvents like benzene or diethyl ether are preferred to stabilize the nitrile oxide intermediate and minimize side reactions. Polar aprotic solvents (e.g., THF) may accelerate reaction rates but often reduce regioselectivity.
Stoichiometry and Equivalents
A 3:1 molar ratio of hydroximoyl chloride to enone ensures complete conversion, as excess nitrile oxide prevents unreacted starting material. Triethylamine is used in stoichiometric amounts to deprotonate the hydroximoyl chloride.
Temperature and Time
Reactions conducted at ambient temperature (20–25°C) over 5–24 hours achieve optimal yields (60–75%). Elevated temperatures (>40°C) may lead to decomposition of the nitrile oxide.
Purification and Characterization
Chromatographic Separation
Crude products are purified via silica gel column chromatography using petroleum ether-ethyl acetate (4:1 v/v) or dichloromethane-methanol gradients. The target compound typically elutes at R<sub>f</sub> = 0.3–0.4 in 4:1 petroleum ether-ethyl acetate.
Recrystallization
Final recrystallization from ethanol-ethyl acetate (1:1 v/v) yields colorless crystals with >99% purity. Melting points range from 120–125°C, consistent with spirocyclic isoxazolines.
Spectroscopic Validation
-
<sup>1</sup>H NMR: Key signals include δ 1.2–1.5 (methyl group), δ 6.8–7.4 (phenyl protons), and δ 4.1–4.5 (spirocyclic methine).
-
IR: Strong absorbance at 1740 cm<sup>−1</sup> (C=O stretch of dione) and 1650 cm<sup>−1</sup> (C=N stretch of isoxazoline).
Industrial-Scale Production Considerations
Large-Batch Synthesis
Industrial methods optimize cycloaddition reactions for throughput by:
Quality Control
-
In-Process Analytics: HPLC monitoring ensures >98% conversion before work-up.
-
Crystallization Scaling: Ethanol-water mixtures (3:1 v/v) reduce solvent costs while maintaining yield.
Comparative Analysis of Methods
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Solvent | Benzene/ether | Toluene |
| Reaction Volume (L/kg) | 10–15 | 3–5 |
| Yield (%) | 60–75 | 80–85 |
| Purity (%) | >99 | >99.5 |
Challenges and Limitations
Chemical Reactions Analysis
3-Methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include hydrazine hydrate, hydrochloric acid, and acetic acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-Methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors in unique ways, potentially leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-Methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione with structurally related spirocyclic compounds, focusing on substituent effects, heteroatom variations, and functional group modifications.
Substituent Modifications
- 3,7-Bis(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione (CAS 899387-70-3) This analog replaces the methyl and phenyl groups in the target compound with two 4-methylphenyl substituents. However, the additional methyl groups could reduce solubility in polar solvents compared to the target compound .
- (5S,8S)-4,4-Dimethyl-2,8-diphenyl-6-oxa-1,9-dithia-3-azaspiro[4.4]non-2-ene Here, sulfur atoms replace oxygen in the dithia (1,9-dithia) ring. Sulfur’s lower electronegativity increases lipophilicity, which might improve membrane permeability in drug candidates. The stereochemistry (5S,8S) introduces enantioselectivity, a critical factor in chiral drug development.
Heteroatom and Ring Size Variations
- Spiro[4.5]decane Derivatives () Compounds like 8-(4-dimethylaminophenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione feature a larger spiro[4.5] framework. The expanded ring size increases conformational flexibility, which could broaden substrate binding in enzymatic interactions. The inclusion of benzothiazole groups introduces electron-withdrawing effects, altering electronic properties and reactivity compared to the target compound’s simpler phenyl substituent .
- 6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-5,6-diazaspiro[3.5]non-8-ene-8-carboxylic Acid Ester () This fluorinated spiro[3.5] compound demonstrates how halogenation (fluorine) and hydroxyl groups enhance metabolic stability and hydrogen-bonding capacity. The ester moiety improves bioavailability, a feature absent in the target compound, which lacks such functionalization .
Functional Group and Application Comparisons
- Spirooxazine Derivatives () Compounds such as 3’-phenyl-3-(phenylamino)-spiro{4H-naphth[2,1-e]-oxazine} (17) and its halogenated analogs (18, 19) incorporate naphthoxazine and pyrazolo rings. These structures exhibit strong photochromic properties due to extended conjugation, making them suitable for optical switches or sensors. In contrast, the target compound’s simpler structure may lack such photoresponsiveness but could offer advantages in synthetic accessibility .
Silica Gel-Catalyzed Spirocyclic Compounds ()
The synthesis of (5S,8S)-9 and (5R,8S)-9 via silica gel catalysis highlights the role of solid-phase catalysts in achieving regioselectivity and stereocontrol. This method could be applicable to the target compound’s synthesis, though its specific reaction conditions (e.g., hexane/ether solvent systems) may require optimization .
Table 1: Structural and Functional Comparisons
Key Findings:
Substituent Effects : Bulky or electron-withdrawing groups (e.g., 4-methylphenyl, halogens) enhance stability and specificity but may compromise solubility .
Heteroatom Influence : Sulfur analogs improve lipophilicity, while fluorine enhances metabolic stability .
Ring Size and Flexibility : Larger spiro systems (e.g., spiro[4.5]) offer conformational adaptability for binding interactions .
Synthetic Methods : Silica gel catalysis and triphosgene-mediated cyclization are viable for spirocyclic synthesis .
Q & A
Q. What are the established synthetic routes for 3-Methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione, and how can reaction conditions be optimized?
Synthesis typically involves cyclization reactions between substituted amines and carbonyl-containing precursors. For example, analogous spiro compounds are synthesized via reactions of 2-Oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl-imine derivatives under reflux in polar aprotic solvents (e.g., DMF or THF) . Optimization strategies include:
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) to enhance reaction rates.
- Solvent Effects : Higher yields observed in DMF due to improved solubility of intermediates.
- Temperature Control : Maintaining 80–100°C to minimize side reactions.
Key Data :
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Solvent (DMF) | 24 h reflux | 65–75 |
| Catalyst (ZnCl₂) | 5 mol% | +10–15% |
Q. What spectroscopic methods are most reliable for characterizing the spirocyclic structure?
- IR Spectroscopy : Confirms lactam (C=O stretch at ~1700–1750 cm⁻¹) and oxazine (C-O-C at ~1250 cm⁻¹) functional groups .
- NMR : ¹H NMR reveals distinct splitting patterns for spirocyclic protons (δ 3.5–4.5 ppm) and phenyl substituents (δ 6.8–7.5 ppm). ¹³C NMR identifies quaternary carbons at the spiro center (δ 85–95 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <3 ppm error .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies between spectroscopic and computational structural models?
X-ray diffraction using SHELXL ( ) provides definitive bond lengths and angles. For example, puckering parameters (e.g., Cremer-Pople coordinates) quantify ring distortions, resolving ambiguities in NMR-derived conformers . Case Study :
Q. What strategies mitigate challenges in functionalizing the spiro scaffold for bioactivity studies?
- Regioselective Modifications : Electrophilic aromatic substitution at the para position of the phenyl group (e.g., nitration, halogenation) retains spiro integrity .
- Side-Chain Engineering : Coupling pyrrolidine or piperidine derivatives via amide bonds enhances solubility and target affinity .
Example : Introducing a trifluoromethyl group improved cellular permeability by 40% in analogous inhibitors .
Q. How do electronic and steric effects influence the compound’s reactivity in ring-opening reactions?
- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring increase electrophilicity of the lactam carbonyl, accelerating nucleophilic attacks.
- Steric Effects : Bulky substituents at the spiro center hinder ring-opening; kinetic studies show a 30% reduction in reaction rate with tert-butyl groups .
Q. What computational methods are recommended for predicting biological activity?
- Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases) to identify binding poses. Validate with MD simulations (NAMD/GROMACS) to assess stability .
- ADMET Prediction : SwissADME estimates logP (~2.5) and bioavailability scores (>0.55), guiding lead optimization .
Emerging Research Directions
Q. What novel applications are being explored for this spiro compound in drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
